1-allyl-3-[(3-chloro-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
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Description
1-allyl-3-[(3-chloro-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C18H15ClN2O and its molecular weight is 310.78. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis Applications
1-Allyl-2-pyrroleimines, including derivatives related to the target compound, have been utilized in asymmetric synthesis. For instance, in a study by Albano et al. (2008), these imines underwent diastereoselective addition reactions leading to the formation of secondary amines. This process involved ring-closing metathesis and hydrogenation to yield indolizidine derivatives, demonstrating the compound's utility in complex organic synthesis (Albano et al., 2008).
Hydroamination Catalysts
In the field of catalysis, palladium(II) 3-iminophosphine derivatives, which are structurally related to the target compound, have been explored as hydroamination catalysts. A study by Shaffer and Schmidt (2008) highlighted their effectiveness in the hydroamination of cyclohexadiene and phenylacetylene, indicating the potential of similar compounds in catalytic applications (Shaffer & Schmidt, 2008).
Antibacterial Agent Synthesis
Compounds like 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazoles have been synthesized for potential antibacterial applications. A study by Shiran et al. (2013) synthesized such derivatives and found them effective against various bacterial strains, suggesting the potential of similar allyl-imino compounds in antibacterial research (Shiran et al., 2013).
Liquid Crystal Polymer Synthesis
The synthesis of liquid crystalline polymers incorporating allyl groups, like in the target compound, has been researched. Acierno et al. (2004) reported the synthesis of mesogenic molecules with side allyl groups, used in creating nematic main-chain segmented polymers. This demonstrates the compound's relevance in materials science, particularly in the development of liquid crystal technologies (Acierno et al., 2004).
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)imino-1-prop-2-enylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-3-10-21-16-7-5-4-6-14(16)17(18(21)22)20-13-9-8-12(2)15(19)11-13/h3-9,11H,1,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSCIRJLXDNIRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CC=C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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